(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol
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Overview
Description
(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol is a bicyclic alcohol compound with the molecular formula C10H18O. This compound is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system with three methyl groups and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol typically involves the use of starting materials such as camphene or related bicyclic compounds. One common synthetic route includes the following steps:
Epoxidation: The starting material undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to form an epoxide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol is used in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Oxidative Stress Modulation: Modulating oxidative stress by acting as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,6R)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-ol: Similar structure but with an oxygen atom in the ring.
(1S,2R,6R)-7,7-dibromo-2-methylbicyclo[4.1.0]heptane: Similar structure but with bromine atoms instead of hydroxyl group
Uniqueness
(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This detailed article provides a comprehensive overview of (1S,2R,3S,6R)-3,7,7-trimethylbicyclo[410]heptan-2-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5561-13-7 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8+,9+/m0/s1 |
InChI Key |
RPPLFPVIBFQGJC-JQCXWYLXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@@H]1O)C2(C)C |
Canonical SMILES |
CC1CCC2C(C1O)C2(C)C |
Origin of Product |
United States |
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